molecular formula C51H53N3O4S2 B15218518 tert-butyl Methyl((R)-1-(((R)-1-(methylamino)-1-oxo-3-(tritylthio)propan-2-yl)amino)-1-oxo-3-(tritylthio)propan-2-yl)carbamate

tert-butyl Methyl((R)-1-(((R)-1-(methylamino)-1-oxo-3-(tritylthio)propan-2-yl)amino)-1-oxo-3-(tritylthio)propan-2-yl)carbamate

Cat. No.: B15218518
M. Wt: 836.1 g/mol
InChI Key: XLIASKUKKPQDJT-GSVOJQHPSA-N
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Description

tert-Butyl Methyl(®-1-((®-1-(methylamino)-1-oxo-3-(tritylthio)propan-2-yl)amino)-1-oxo-3-(tritylthio)propan-2-yl)carbamate is a complex organic compound with significant applications in synthetic chemistry. This compound is characterized by its tert-butyl and tritylthio groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl Methyl(®-1-((®-1-(methylamino)-1-oxo-3-(tritylthio)propan-2-yl)amino)-1-oxo-3-(tritylthio)propan-2-yl)carbamate typically involves multiple steps, including the protection of amino groups, formation of amide bonds, and introduction of tritylthio groups. The reaction conditions often require the use of specific reagents such as tert-butyl chloroformate, trityl chloride, and methylamine under controlled temperatures and pH levels.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The process includes the use of high-purity reagents and solvents, as well as advanced purification techniques such as chromatography to obtain the desired product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl Methyl(®-1-((®-1-(methylamino)-1-oxo-3-(tritylthio)propan-2-yl)amino)-1-oxo-3-(tritylthio)propan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the removal of oxygen atoms, forming amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl Methyl(®-1-((®-1-(methylamino)-1-oxo-3-(tritylthio)propan-2-yl)amino)-1-oxo-3-(tritylthio)propan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with proteins makes it a useful tool for probing biological pathways and understanding molecular functions.

Medicine

In medicine, the compound has potential applications in drug development. Its structural features allow for the design of novel therapeutic agents that can target specific biological pathways, offering new avenues for treating diseases.

Industry

In the industrial sector, tert-butyl Methyl(®-1-((®-1-(methylamino)-1-oxo-3-(tritylthio)propan-2-yl)amino)-1-oxo-3-(tritylthio)propan-2-yl)carbamate is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl Methyl(®-1-((®-1-(methylamino)-1-oxo-3-(tritylthio)propan-2-yl)amino)-1-oxo-3-(tritylthio)propan-2-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, inhibiting enzyme activity or modulating receptor functions. The pathways involved include signal transduction and metabolic processes, where the compound can alter the activity of key proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler compound with similar protective groups but lacking the tritylthio moieties.

    Methyl carbamate: Another related compound with a simpler structure and different reactivity.

    Tritylthio derivatives: Compounds with tritylthio groups that exhibit similar chemical properties and reactivity.

Uniqueness

tert-Butyl Methyl(®-1-((®-1-(methylamino)-1-oxo-3-(tritylthio)propan-2-yl)amino)-1-oxo-3-(tritylthio)propan-2-yl)carbamate is unique due to its combination of tert-butyl, methylamino, and tritylthio groups. This unique structure imparts specific reactivity and stability, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C51H53N3O4S2

Molecular Weight

836.1 g/mol

IUPAC Name

tert-butyl N-methyl-N-[(2R)-1-[[(2R)-1-(methylamino)-1-oxo-3-tritylsulfanylpropan-2-yl]amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate

InChI

InChI=1S/C51H53N3O4S2/c1-49(2,3)58-48(57)54(5)45(37-60-51(41-30-18-9-19-31-41,42-32-20-10-21-33-42)43-34-22-11-23-35-43)47(56)53-44(46(55)52-4)36-59-50(38-24-12-6-13-25-38,39-26-14-7-15-27-39)40-28-16-8-17-29-40/h6-35,44-45H,36-37H2,1-5H3,(H,52,55)(H,53,56)/t44-,45-/m0/s1

InChI Key

XLIASKUKKPQDJT-GSVOJQHPSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N[C@@H](CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)NC

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC(CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)NC

Origin of Product

United States

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